

3,4-Diaminotoluene CAS number 496-72-0 properties

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Compound of Interest

Compound Name: 3,4-Diaminotoluene

Cat. No.: B134574

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An In-depth Technical Guide to **3,4-Diaminotoluene** (CAS 496-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminotoluene (3,4-DAT), also known as 4-Methyl-o-phenylenediamine, is an aromatic amine with the chemical formula $\text{CH}_3\text{C}_6\text{H}_3(\text{NH}_2)_2$.^[1] It serves as a significant building block and intermediate in various chemical syntheses. This document provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis methodologies, applications, and toxicological profile. The information is curated to support research, development, and safety protocols involving this compound.

Physicochemical Properties

3,4-Diaminotoluene is a solid at room temperature, appearing as a colorless to brownish-purple or light brown crystalline substance.^{[2][3]} It is stable under normal storage conditions in a cool, dry, well-ventilated area away from incompatible substances.^[2]

Property	Value	Reference
CAS Number	496-72-0	[2][4][5]
Molecular Formula	C ₇ H ₁₀ N ₂	[2][3][5]
Molecular Weight	122.17 g/mol	[1][3][4]
Appearance	Colorless to brownish purple crystalline solid; Off-white small blocks; Light brown chips.	[2][3][6]
Melting Point	87-89 °C	[1][6][7][8]
Boiling Point	155-156 °C at 18 mmHg	[1][6][8]
Water Solubility	16 g/L (at 20 °C)	[2][7][8]
Other Solubilities	Soluble in alcohol and ether.[3] [6] Sparingly soluble in Chloroform, slightly in Methanol.[8] Soluble in DMSO (11 mg/mL).[9]	
pKa	4.59 ± 0.10 (Predicted)	[8]
EINECS Number	207-826-2	[1][8]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **3,4-Diaminotoluene**.

Technique	Solvent	Chemical Shifts (ppm) / Remarks	Reference
^1H NMR	CDCl_3	6.54 (d, Aromatic CH), 6.51 (d, Aromatic CH), 2.19 (s, $-\text{CH}_3$)	[4]
^{13}C NMR	CDCl_3	134.96 (C- NH_2), 131.86 (C- NH_2), 129.59 (C- CH_3), 120.28 (Aromatic CH), 117.30 (Aromatic CH), 116.91 (Aromatic CH), 20.62 ($-\text{CH}_3$)	[4]
UV-Visible	Methanol, Ethanol	Exhibits characteristic absorption bands in the UV region typical for aromatic amines. [4]	[4]

Note: Detailed spectral charts (^1H NMR, ^{13}C NMR, IR, MS) are available from chemical suppliers and databases such as ChemicalBook.[10][11]

Representative Analytical Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of **3,4-Diaminotoluene** is as follows:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **3,4-Diaminotoluene** solid.
- **Solvent Addition:** Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- **Dissolution:** Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. Mild sonication can be used if necessary.

- Analysis: Place the NMR tube into the spectrometer. Acquire ^1H and ^{13}C NMR spectra using standard instrument parameters.

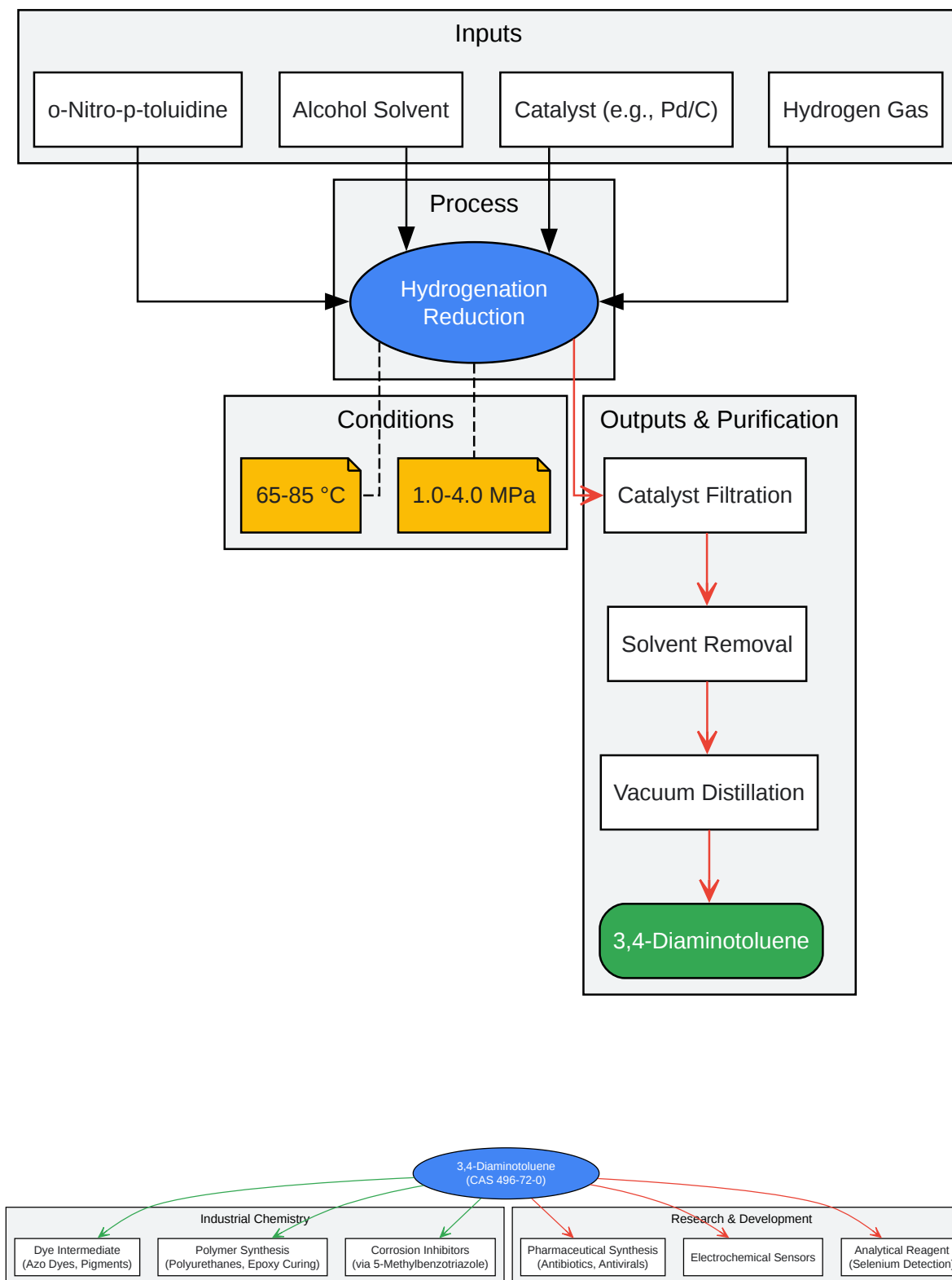
Synthesis and Manufacturing

The predominant industrial synthesis route for **3,4-Diaminotoluene** is the hydrogenation reduction of o-nitro-p-toluidine.^{[4][6][12]} This method is favored for its high yield (96-97%) and high product purity (99.5%).^[12]

Experimental Protocol: Hydrogenation Reduction of o-Nitro-p-toluidine

Disclaimer: This protocol is a generalized representation based on published synthesis descriptions.^{[6][12]} Specific parameters may vary. All work should be conducted by trained personnel in a controlled laboratory setting.

- Reactor Charging: In a suitable autoclave, charge o-nitro-p-toluidine as the raw material, an alcohol solvent (e.g., methanol or ethanol) in a weight ratio of (1.5-3):1 to the raw material, and a suitable catalyst (e.g., Palladium on carbon or Raney nickel).^{[6][12]}
- Reaction Conditions: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 1.0-4.0 MPa with hydrogen.^[12] Heat the mixture to a temperature of 65-85 °C while stirring.^{[6][12]}
- Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
- Catalyst Removal: After cooling the reactor and releasing the pressure, filter the reaction mixture to remove the catalyst.^[12]
- Solvent Removal: Remove the alcohol solvent from the filtrate via distillation under normal pressure.^[12]
- Purification: Further purify the crude product by removing water under reduced pressure, followed by vacuum distillation to yield high-purity **3,4-Diaminotoluene**.^[12]



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